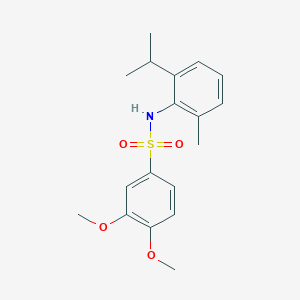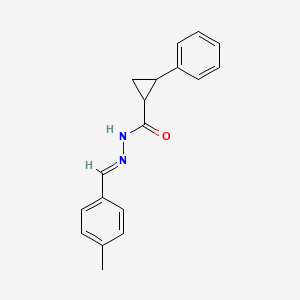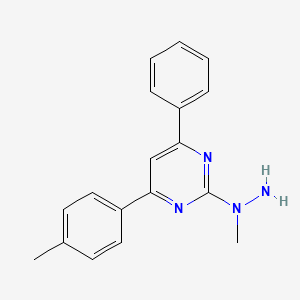![molecular formula C16H23NO2 B5813552 N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine](/img/structure/B5813552.png)
N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine, also known as benzofury, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has gained popularity in recent years due to its recreational use. However, it has also been studied for its potential therapeutic uses.
作用机制
Benzofury acts as a serotonin and dopamine releaser, meaning that it increases the release of these neurotransmitters into the synaptic cleft. It also inhibits the reuptake of these neurotransmitters, prolonging their effects. This leads to an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood, reduce anxiety, and enhance cognitive function.
Biochemical and Physiological Effects:
Benzofury has been found to increase heart rate, blood pressure, and body temperature in humans. It can also cause dilated pupils, muscle tension, and jaw clenching. These effects are similar to those of other psychoactive substances, such as MDMA. However, N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine has been found to be less potent and less toxic than MDMA.
实验室实验的优点和局限性
Benzofury has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. It has also been found to be less toxic than MDMA, making it safer for use in animal studies. However, N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine has some limitations as well. It is a relatively new compound, and there is limited research on its long-term effects. It also has a potential for abuse, which could limit its use in clinical trials.
未来方向
There are several future directions for research on N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine. One area of interest is its potential as a therapeutic agent for depression and anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of research is its neuroprotective effects. Benzofury has been found to protect against oxidative stress and inflammation in the brain, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for more research on the long-term effects of this compound use, particularly in humans. This will require careful monitoring of users over an extended period of time to determine any potential risks or benefits.
In conclusion, this compound is a synthetic compound that has gained popularity for its recreational use. However, it also has potential therapeutic uses and has been studied for its ability to enhance mood, reduce anxiety, and improve cognitive function. Further research is needed to determine its safety and efficacy in humans, as well as its potential as a neuroprotective agent.
合成方法
The synthesis of N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine involves the condensation of 3,4-methylenedioxyphenyl-2-nitropropene with cycloheptanone in the presence of a reducing agent. The resulting compound is then reduced to the amine using lithium aluminum hydride. The purity of the compound can be improved through recrystallization or chromatography.
科学研究应用
Benzofury has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and emotions. Benzofury has also been investigated for its potential as a neuroprotective agent and for its ability to enhance cognitive function.
属性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-4-6-14(5-3-1)17-10-9-13-7-8-15-16(11-13)19-12-18-15/h7-8,11,14,17H,1-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXHATZMVYKQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5813487.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5813492.png)

![1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine](/img/structure/B5813497.png)

![5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5813502.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)
![2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5813514.png)


![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B5813523.png)

![N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5813546.png)